1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylthiophene with phenylacetylene in the presence of a catalyst to form the desired product. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethanol: A thiophene derivative used in the preparation of biologically active compounds.
1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide: Another thiophene-based compound with potential biological activities.
Uniqueness
1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
143166-83-0 |
---|---|
Molecular Formula |
C15H14OS |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
1-[2-methyl-5-(2-phenylethenyl)thiophen-3-yl]ethanone |
InChI |
InChI=1S/C15H14OS/c1-11(16)15-10-14(17-12(15)2)9-8-13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
NMRJSLYKWJKDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C=CC2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.